molecular formula C8H10N2O3S B12056458 N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard

N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard

Cat. No.: B12056458
M. Wt: 220.20 g/mol
InChI Key: PKOFBDHYTMYVGJ-CLQMYPOBSA-N
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Description

N4-Acetylsulfanilamide-(ring-13C6), VETRANAL™, analytical standard is a specialized compound used primarily for analytical purposes. It is a labeled version of N4-Acetylsulfanilamide, where the benzene ring is substituted with carbon-13 isotopes. This labeling allows for precise analytical measurements, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetylsulfanilamide-(ring-13C6) involves the acetylation of sulfanilamide with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of the hydrogen atoms in the benzene ring with carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity and consistency of the final product. Quality control measures, such as HPLC and GC, are employed to verify the isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

N4-Acetylsulfanilamide-(ring-13C6) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N4-Acetylsulfanilamide-(ring-13C6) is widely used in scientific research due to its labeled isotopes, which allow for precise analytical measurements. Its applications include:

Mechanism of Action

The mechanism of action of N4-Acetylsulfanilamide-(ring-13C6) involves its interaction with bacterial enzymes. The compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Acetylsulfanilamide-(ring-13C6) is unique due to its isotopic labeling, which allows for more precise analytical measurements compared to its non-labeled counterparts. This makes it particularly valuable in research and industrial applications where accuracy and precision are paramount .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

220.20 g/mol

IUPAC Name

N-(4-sulfamoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1

InChI Key

PKOFBDHYTMYVGJ-CLQMYPOBSA-N

Isomeric SMILES

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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